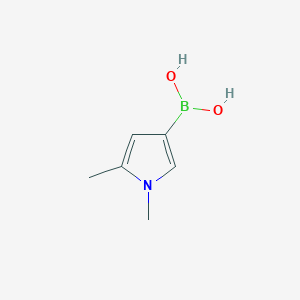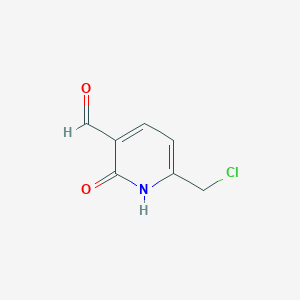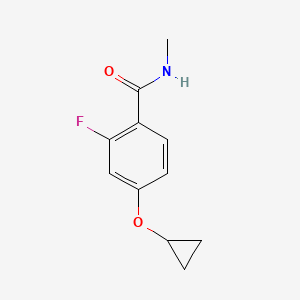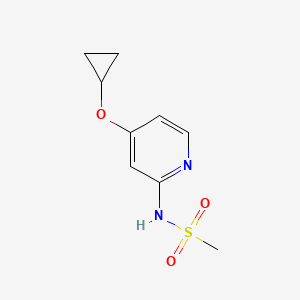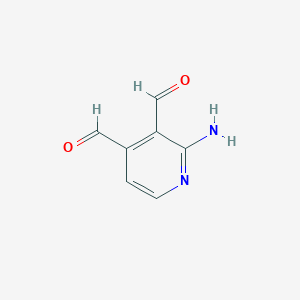
2-Aminopyridine-3,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminopyridine-3,4-dicarbaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position and aldehyde groups at the third and fourth positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,4-dicarbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with suitable aldehyde precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of a catalyst can yield this compound. The reaction typically requires mild temperatures and a solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminopyridine-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: 2-Aminopyridine-3,4-dicarboxylic acid.
Reduction: 2-Aminopyridine-3,4-dihydroxy compound.
Substitution: 2-Halopyridine-3,4-dicarbaldehyde.
Applications De Recherche Scientifique
2-Aminopyridine-3,4-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and can be used in the development of new organic materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Aminopyridine-3,4-dicarbaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde groups can undergo nucleophilic addition reactions with amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Aminopyridine: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
3,4-Diaminopyridine: Contains two amino groups instead of aldehyde groups, leading to different reactivity and applications.
2-Aminopyrimidine: Similar structure but with a pyrimidine ring, offering different biological activities.
Uniqueness: 2-Aminopyridine-3,4-dicarbaldehyde is unique due to the presence of both an amino group and two aldehyde groups, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2-aminopyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-7-6(4-11)5(3-10)1-2-9-7/h1-4H,(H2,8,9) |
Clé InChI |
FFFZLVZRQVISBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C=O)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


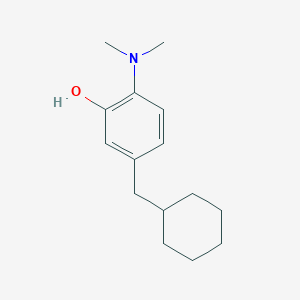
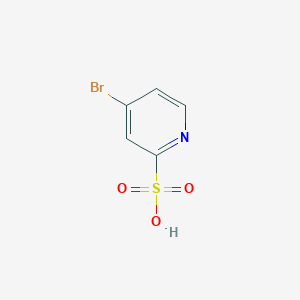
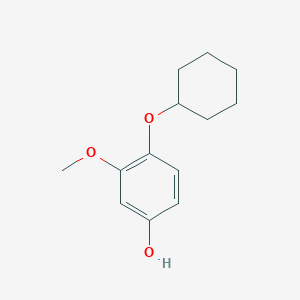
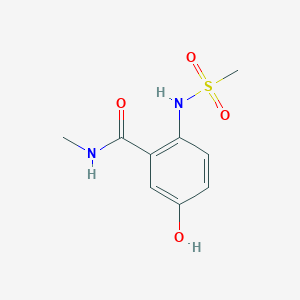
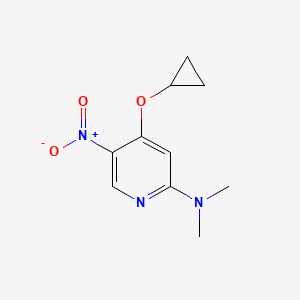

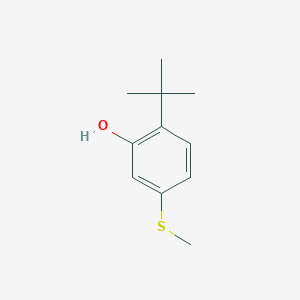
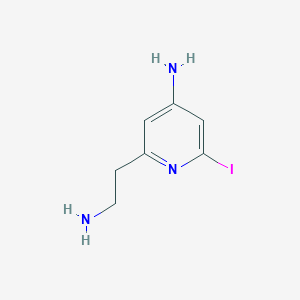
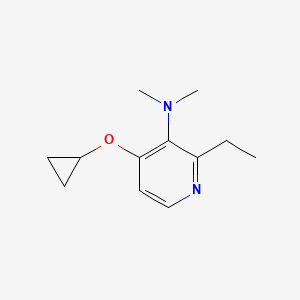
![7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844632.png)
